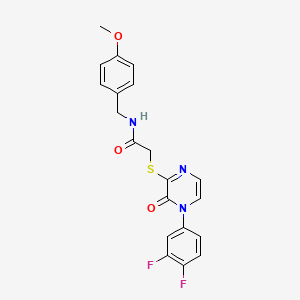

2-((4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methoxybenzyl)acetamide

Descripción

The compound 2-((4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methoxybenzyl)acetamide (CAS: 899759-85-4) is a pyrazinone derivative featuring a thioacetamide linker and a 4-methoxybenzyl substituent. Its structure comprises:

- A 3,4-dihydropyrazin-2-one core substituted with 3,4-difluorophenyl at position 3.

- A thioether bridge connecting the pyrazinone core to an acetamide group.

- An N-(4-methoxybenzyl) moiety on the acetamide nitrogen.

Propiedades

IUPAC Name |

2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-methoxyphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F2N3O3S/c1-28-15-5-2-13(3-6-15)11-24-18(26)12-29-19-20(27)25(9-8-23-19)14-4-7-16(21)17(22)10-14/h2-10H,11-12H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APPZTGFVKHCGTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001325720 | |

| Record name | 2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-methoxyphenyl)methyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001325720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

12.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID51086486 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

899759-85-4 | |

| Record name | 2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-methoxyphenyl)methyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001325720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methoxybenzyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include the following steps:

Formation of the pyrazine ring: Starting with a suitable precursor, such as 3,4-difluoroaniline, the pyrazine ring is formed through a cyclization reaction.

Thioether formation:

Acetamide formation: The final step involves the acylation of the intermediate compound with 4-methoxybenzylamine to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2-((4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methoxybenzyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group or the pyrazine ring.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents like halogens, nitrating agents, or alkylating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry: The compound may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Pharmacology: It can be used to study the pharmacokinetics and pharmacodynamics of related compounds.

Materials Science: The compound’s unique structure may make it useful in the development of new materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2-((4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methoxybenzyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

a) Pyrazinone vs. Tetrahydropyrimidinone

- Compound 31 (): Features a tetrahydropyrimidinone core instead of pyrazinone. This six-membered ring with an additional nitrogen atom may influence hydrogen-bonding capacity and solubility. The 3,4-difluorophenyl group is retained, but the tetrahydropyrimidinone core likely confers distinct conformational rigidity compared to the pyrazinone .

- Compound 5 (): Contains a quinazolinone core fused to a benzene ring. Quinazolinones are known for kinase inhibition (e.g., EGFR inhibitors), whereas pyrazinones are less explored, suggesting divergent biological targets .

b) Pyrazinone vs. Triazinoindole

- Compound 23 (): Incorporates a triazino[5,6-b]indole core.

Substituent Effects on Aromatic Rings

a) Fluorinated vs. Chlorinated Phenyl Groups

- Compound (I) (): Substitutes 3,4-dichlorophenyl for 3,4-difluorophenyl. Chlorine’s larger atomic radius and lower electronegativity may reduce metabolic stability compared to fluorine.

- Compound 899759-76-3 (): Replaces 4-methoxybenzyl with 2-(trifluoromethyl)phenyl. The CF₃ group increases electron-withdrawing effects and lipophilicity (clogP ~3.5 vs. ~2.8 for the methoxy analog), which may enhance membrane permeability .

b) Methoxybenzyl vs. Phenoxy/Phenoxyphenyl

- Compound 24 (): Uses a phenoxyphenyl group instead of methoxybenzyl. The ether linkage in phenoxyphenyl could introduce rotational flexibility, whereas the methoxybenzyl group provides a compact, electron-donating substituent .

Acetamide Side Chain Modifications

a) Thioether Linker vs. Direct Bonding

- Compound 5 (): Lacks the thioether bridge, directly linking the heterocycle to the acetamide. The sulfur atom in the target compound may improve oxidative stability or serve as a hydrogen-bond acceptor .

- Compound 33 (): Includes a bulky t-butyldiphenylsilyloxyethyl group on the acetamide. This steric hindrance could reduce binding affinity compared to the smaller methoxybenzyl group in the target compound .

Data Tables

Table 1: Structural and Physical Properties Comparison

Key Research Findings

- Fluorine vs. Chlorine : Fluorinated analogs generally exhibit better metabolic stability and bioavailability than chlorinated derivatives due to fluorine’s electronegativity and small size .

- Thioether Utility : The thioether linker in the target compound may enhance binding through sulfur-mediated interactions (e.g., metal coordination or hydrophobic effects) compared to oxygen or direct bonds .

Actividad Biológica

The compound 2-((4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methoxybenzyl)acetamide is a novel organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 426.5 g/mol. The structure features a thioether linkage and a substituted pyrazine ring, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 426.5 g/mol |

| IUPAC Name | 2-((4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methoxybenzyl)acetamide |

| Solubility | Soluble in DMSO and ethanol |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It is believed to modulate enzyme activities and receptor functions, leading to significant pharmacological effects.

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.

- Receptor Modulation : The compound may also act as a ligand for certain receptors, influencing signaling pathways associated with cell growth and survival.

Anticancer Activity

Recent research highlights the anticancer potential of the compound. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Study:

A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after 24 hours of exposure.

Antimicrobial Properties

In addition to its anticancer effects, the compound has shown promising antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values indicate that it may serve as a lead compound for developing new antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Research Findings

Several studies have investigated the biological activity of this compound:

- Pharmacodynamics : In vivo studies demonstrated that the compound significantly reduced tumor size in xenograft models.

- Toxicity Assessment : Toxicological evaluations indicated that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects noted in animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.